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3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane

Cat. No.: B185210
CAS No.: 159555-66-5
M. Wt: 239.29 g/mol
InChI Key: SCYGCDFRJNHFNV-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Heterocycles in Contemporary Organic Chemistry

Bridged bicyclic compounds are molecules in which two rings share three or more atoms, creating a distinctive three-dimensional structure. youtube.comwikipedia.org These shared atoms are known as bridgeheads, and the atomic chains connecting them are referred to as bridges. youtube.com This arrangement imparts significant rigidity compared to other bicyclic systems, such as fused or spiro compounds, limiting the molecule's conformational flexibility. youtube.com

The structural complexity and rigidity of bridged heterocycles are highly sought after in medicinal chemistry and drug discovery. nih.gov Key attributes of these scaffolds include:

Three-Dimensionality : Their non-planar structures allow for precise spatial orientation of functional groups, which can lead to improved binding interactions with biological targets like enzymes. nih.gov

Improved Pharmacokinetics : Incorporating bridged systems into a drug candidate can positively influence its pharmacokinetic profile by enhancing metabolic stability and reducing lipophilicity. nih.govcolab.ws

Novelty : They provide access to novel chemical space, moving away from the flat, aromatic structures that have traditionally dominated drug development.

Bridged bicyclic frameworks are integral to numerous natural products and pharmaceuticals, where their defined stereochemistry and conformation are crucial for biological activity. youtube.com The inclusion of heteroatoms such as nitrogen and oxygen within the rings further expands their chemical diversity and potential for specific molecular interactions. wikipedia.orgopenmedicinalchemistryjournal.com

Table 1: Examples of Pharmacologically Important Bridged Bicyclic Scaffolds
ScaffoldExample CompoundSignificance
TropaneCocaine, AtropineFound in a class of alkaloids with a wide range of physiological effects.
NorbornaneCamphorA common framework in natural products and used as a chiral building block. wikipedia.org
QuinuclidineQuinineCore structure in an important antimalarial drug.
1,4-Diazabicyclo[2.2.2]octaneDABCOWidely used as a catalyst and ligand in organic synthesis. wikipedia.org

Architectural Features and Research Prominence of the 6-Oxa-3-azabicyclo[3.1.0]hexane Framework

The 6-oxa-3-azabicyclo[3.1.0]hexane framework is a specific type of bridged heterocycle. ontosight.ai Its architecture consists of a five-membered tetrahydrofuran (B95107) ring fused with a three-membered aziridine (B145994) ring. This fusion creates a bicyclic system where the nitrogen is at the 3-position and the oxygen is at the 6-position. ontosight.ai The parent 3-azabicyclo[3.1.0]hexane core is a key structural motif in a variety of biologically active compounds, making its synthesis and derivatization an area of intense research. bohrium.comacs.org

Derivatives of this framework have been investigated for their potential applications in pharmaceuticals and agrochemicals. bohrium.com The inherent strain of the aziridine ring combined with the defined stereochemistry of the bicyclic system makes it a versatile building block for constructing more complex molecules. acs.org Consequently, numerous synthetic methods have been developed to access this scaffold, including transition-metal-catalyzed cycloisomerizations and intramolecular cyclopropanation reactions. bohrium.comacs.org The research prominence of this framework is underscored by its inclusion in various compounds explored for medicinal purposes, such as enzyme inhibitors. ontosight.aiacs.org

Table 2: Research Applications of the Azabicyclo[3.1.0]hexane Framework
Derivative ClassSynthetic ApproachApplication/Significance
3-Azabicyclo[3.1.0]hex-2-enesCopper-mediated aerobic cyclopropanation of N-allyl enamines. acs.orgVersatile intermediates for synthesizing highly substituted pyridines and stereodefined 3-azabicyclo[3.1.0]hexanes. acs.org
Bis-spirocyclic 3-azabicyclo[3.1.0]hexanes1,3-dipolar cycloaddition of cyclopropenes to stable azomethine ylides. beilstein-journals.orgProvides access to novel, complex spirocyclic systems with potential biological activity. beilstein-journals.org
Substituted 3-Azabicyclo[3.1.0]hexanesCalcium-catalyzed cycloisomerization of 1,6-enynes. bohrium.comA transition-metal-free method for constructing the core scaffold. bohrium.com
Fused 3-Azabicyclo[3.1.0]hexan-2-onesIntramolecular cyclopropanation of allyl-α-diazoacetamides. mdpi.comUsed in the synthesis of complex nitrogen-containing heterocycles. mdpi.com

The Role of the N-Tosyl Group in Modulating Reactivity and Synthetic Utility of 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane

The attachment of a tosyl (p-toluenesulfonyl) group to the nitrogen atom at the 3-position is a critical feature of this compound. The N-tosyl group serves multiple functions that significantly enhance the compound's synthetic utility.

Primarily, the tosyl group acts as a powerful electron-withdrawing group. researchgate.net This property has a profound effect on the adjacent aziridine ring:

Activation of the Aziridine Ring : Nitrogen is less electronegative than oxygen, but the electron-withdrawing tosyl group increases the electrophilicity of the aziridine ring's carbon atoms. researchgate.net This "activation" makes the strained three-membered ring highly susceptible to nucleophilic attack and subsequent ring-opening. researchgate.netnih.gov The reactivity of an N-tosyl aziridine becomes comparable to that of an epoxide, which is a highly useful electrophile in organic synthesis. researchgate.net

Synthetic Versatility : The enhanced reactivity allows N-tosyl aziridines to serve as valuable synthetic intermediates. researchgate.netnih.gov They readily undergo ring-opening reactions with a wide range of nucleophiles, providing efficient pathways to complex, nitrogen-containing molecules such as substituted amino alcohols and diamines. nih.govresearchgate.netwikipedia.org

Directing Group : The tosyl group can influence the regioselectivity of the ring-opening reaction, often directing the nucleophile to attack the less sterically hindered carbon atom of the aziridine. acs.org

In addition to its role as an activating group, the tosyl group also functions as a stable protecting group for the nitrogen atom, which is inert to many reaction conditions but can be removed when desired. nih.govnih.gov This combination of activation and protection makes N-tosylated bicyclic aziridines like this compound powerful tools for the construction of diverse and complex molecular architectures.

Table 3: Effects of the N-Tosyl Group on Aziridine Chemistry
PropertyEffect of N-Tosyl GroupConsequence for Synthetic Utility
Electron Density on NitrogenReduces electron density through induction and resonance.Decreases the basicity of the nitrogen atom. wikipedia.org
Electrophilicity of Ring CarbonsIncreases the partial positive charge on adjacent carbons.Activates the ring for nucleophilic attack. researchgate.netnih.gov
Ring Strain ReactivityEnhances the propensity for ring-opening reactions.Makes the aziridine a versatile electrophilic building block. nih.govwikipedia.org
Chemical StabilityProvides a robust protecting group for the amine.Allows for multi-step syntheses without unintended reactions at the nitrogen. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3S B185210 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane CAS No. 159555-66-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-6-oxa-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-8-2-4-9(5-3-8)16(13,14)12-6-10-11(7-12)15-10/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYGCDFRJNHFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3C(C2)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594063
Record name 3-(4-Methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159555-66-5
Record name 3-(4-Methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Tosyl 6 Oxa 3 Azabicyclo 3.1.0 Hexane and Its Analogues

Direct Synthesis of 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane

Direct synthetic routes to this compound have been developed that construct the fused bicyclic system in a controlled manner. These methods include multi-step approaches that build the rings sequentially and annulation strategies that form one of the rings onto a pre-existing structure.

Multi-Step Approaches from Diols and Epoxides

Multi-step syntheses provide a classical and versatile approach to complex cyclic systems. For the 6-oxa-3-azabicyclo[3.1.0]hexane core, methodologies starting from simple acyclic or monocyclic precursors like diols and epoxides are particularly relevant. While specific examples for the 3-tosyl derivative are not extensively detailed in readily available literature, analogous syntheses for the isomeric 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane highlight the viability of these pathways. researchgate.net

A plausible synthetic route commencing from a diol involves an initial aziridination followed by an intramolecular cyclization. A representative two-step procedure has been described for the synthesis of the constitutional isomer, 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane, which can be adapted for the target molecule. researchgate.net

The sequence begins with the aziridination of cis-but-2-ene-1,4-diol. This reaction is carried out using sodium N-chloro-p-toluenesulfonamide (TsNClNa) as the nitrogen source and a catalytic amount of a phase-transfer catalyst like trimethylbenzylammonium bromide (PhMe3NBr3) in a suitable solvent such as acetonitrile (B52724). researchgate.net This step forms the initial aziridine (B145994) ring. The subsequent step involves an intramolecular cyclization of the resulting diol. This is achieved by treating the diol with reagents that facilitate ether formation, such as diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh3) in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net This sequence effectively constructs the fused oxa-aza-bicyclic system.

An alternative multi-step approach starts with a pre-formed epoxide. This method involves the nucleophilic ring-opening of an epoxide followed by an intramolecular cyclization to form the second ring. An efficient synthesis of the isomeric 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane from 2,5-dihydrofuran (B41785) epoxide illustrates this strategy. researchgate.net

In this sequence, the epoxide is first opened by heating with p-toluenesulfonamide (B41071) in the presence of a base like potassium carbonate (K2CO3) and a phase-transfer catalyst. researchgate.net This reaction yields a key hydroxy sulfonamide intermediate. The subsequent cyclization is a two-step process. First, the hydroxyl group is converted to a better leaving group, for instance, by mesylation using methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270). The resulting mesylate then undergoes intramolecular cyclization upon treatment with a base such as potassium carbonate in a solvent like acetonitrile to yield the final bicyclic product. researchgate.net

Annulation Strategies

Annulation reactions, where a new ring is formed onto an existing scaffold, offer a powerful and often convergent approach to bicyclic systems.

A highly effective method for the synthesis of this compound and its analogues involves an epoxy-annulation reaction mediated by α-substituted vinylsulfonium salts. bris.ac.uk This approach allows for the formation of the tetrasubstituted fused-epoxide pyrrolidine (B122466) ring system in a single step from a β-amino ketone precursor. bris.ac.uk

The reaction involves treating a β-amino ketone, such as N-(2-oxo-2-phenylethyl)-4-methylbenzenesulfonamide, with an α-substituted vinylsulfonium tetraphenylborate (B1193919) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an anhydrous solvent like acetonitrile. bris.ac.uk This methodology has been shown to be compatible with a range of α-substituents on the vinylsulfonium salt, including both electron-rich and electron-deficient aryl groups, leading to a variety of substituted 6-oxa-3-azabicyclo[3.1.0]hexanes in good yields. bris.ac.uk

Starting Amine Substrate α-Substituted Vinylsulfonium Salt Product Yield (%)
N-(2-oxo-2-phenylethyl)-4-methylbenzenesulfonamide α-phenyl vinylsulfonium salt (1SR,5RS)-1,5-Diphenyl-3-tosyl-6-oxa-3-azabicyclo[3.1.0]hexane 63
N-(2-oxo-2-phenylethyl)-4-methylbenzenesulfonamide α-(4-methoxyphenyl) vinylsulfonium salt (1SR,5RS)-1-(4-Methoxyphenyl)-5-phenyl-3-tosyl-6-oxa-3-azabicyclo[3.1.0]hexane 66
N-(2-oxo-2-phenylethyl)-4-methylbenzenesulfonamide α-(4-chlorophenyl) vinylsulfonium salt (1SR,5RS)-1-(4-Chlorophenyl)-5-phenyl-3-tosyl-6-oxa-3-azabicyclo[3.1.0]hexane 63

Table 1: Examples of Vinylsulfonium Salt Mediated Annulation for the Synthesis of this compound Analogues. bris.ac.uk

General Approaches to 3-Azabicyclo[3.1.0]hexane and 6-Oxa-3-azabicyclo[3.1.0]hexane Scaffolds

The synthesis of the specific target compound is informed by the broader array of methods available for constructing the parent 3-azabicyclo[3.1.0]hexane and 6-oxa-3-azabicyclo[3.1.0]hexane scaffolds. These methods often offer versatility in terms of substituent patterns and stereochemical control.

The 3-azabicyclo[3.1.0]hexane framework is a prevalent motif in biologically active compounds and has been the subject of extensive synthetic efforts. beilstein-journals.orgnih.gov Common strategies include:

Intramolecular Cyclopropanation: Early methods focused on the intramolecular cyclopropanation of substrates like N-allylamino acid dimethylamides using titanium(II) reagents or metal-catalyzed oxidative cyclization of 1,6-enynes. rsc.orgscispace.com

[3+2] Cycloaddition Reactions: This has become a popular method for constructing the cyclopropane (B1198618) ring of the 3-azabicyclo[3.1.0]hexane system. rsc.orgscispace.com For instance, the reaction of maleimides with hydrazines or N-tosylhydrazones, often catalyzed by transition metals like palladium, falls into this category. rsc.org Another powerful approach is the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. beilstein-journals.org

Photochemical Decomposition: A practical synthesis of substituted 3-azabicyclo[3.1.0]hexanes has been developed through the photochemical decomposition of CHF2-substituted pyrazolines, which are generated from commercially available maleimides. rsc.orgscispace.com This method is noted for its operational simplicity and mild reaction conditions. rsc.orgscispace.com

The 6-oxa-3-azabicyclo[3.1.0]hexane scaffold, containing an epoxide fused to a pyrrolidine ring, is also a valuable synthetic intermediate. chemimpex.com A common and straightforward method for its synthesis involves the epoxidation of a corresponding unsaturated precursor. For example, tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate can be synthesized by the epoxidation of N-Boc-3-pyrroline using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

Cyclopropanation Reactions

Cyclopropanation reactions are a cornerstone in the synthesis of this compound and its derivatives. These reactions involve the addition of a carbene or carbenoid to an alkene, forming the characteristic cyclopropane ring. The methodologies can be broadly categorized into transition metal-catalyzed processes and other methods such as intramolecular and photochemical approaches.

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysts play a pivotal role in facilitating cyclopropanation reactions with high efficiency and selectivity. Various metals, including palladium, silver, and ruthenium, have been successfully employed to catalyze the formation of the bicyclo[3.1.0]hexane core.

A notable palladium-catalyzed cyclopropanation of internal alkenes, specifically maleimides, with N-tosylhydrazones provides a direct route to 3-azabicyclo[3.1.0]hexane derivatives. nih.gov This method is distinguished by its high yields and diastereoselectivities, even on a gram scale. The reaction proceeds by the in situ generation of a diazo compound from the N-tosylhydrazone, which then forms a palladium carbene intermediate that undergoes cyclopropanation with the maleimide. nih.gov The choice of ligand and reaction conditions is crucial for achieving optimal results. This protocol has been successfully applied to the synthesis of a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives. nih.gov

EntryMaleimide (R)N-Tosylhydrazone (Ar)Yield (%)Diastereomeric Ratio (exo:endo)
1Phenyl4-Methylphenyl95>95:5
2Methyl4-Methylphenyl88>95:5
3Benzyl4-Methylphenyl92>95:5
4Phenyl4-Chlorophenyl93>95:5

Data sourced from studies on palladium-catalyzed cyclopropanation of maleimides. nih.gov

Silver(I) catalysts have been effectively utilized in the oxidative cyclopropanation of heteroatom-tethered 1,6-enynes to construct functionalized 3-aza-bicyclo[3.1.0]hexane derivatives. This approach is highly atom-economical, forming multiple chemical bonds in a single step under aerobic conditions, thus avoiding the need for external oxidants. The reaction is believed to proceed through an uncommon silver carbenoid intermediate. This methodology is characterized by its operational simplicity and good to excellent yields, and it has been demonstrated to be scalable.

EntrySubstrate (R1, R2)Catalyst Loading (mol%)SolventTemperature (°C)Yield (%)
1H, Ts20DMSO9085
2Me, Ts20DMSO9082
3Ph, Ts20DMSO9078
4H, Boc20DMSO9075

Data represents typical yields from silver(I)-catalyzed oxidative cyclopropanation of 1,6-enynes.

Ruthenium catalysts are effective in promoting [2+1] cycloaddition reactions via the formation of vinyl carbene intermediates. In the context of synthesizing 6-oxa-3-azabicyclo[3.1.0]hexane derivatives, aza-alkynals can undergo a cyclization reaction with diazo compounds in the presence of a catalytic amount of a ruthenium complex, such as Cp*RuCl(cod). cdmf.org.br This process, termed an epoxy-annulation reaction, leads to the formation of vinyl epoxypyrrolidines. cdmf.org.br The reaction is notable for its mild conditions, short reaction times, and high stereoselectivity of the vinyl substituent, which is dependent on the nature of the diazo compound used. cdmf.org.br

EntryAza-alkynal (R1, R2, PG)Diazo CompoundCatalystYield (%)Stereoselectivity (Z/E)
1H, H, TsTMSCHN2CpRuCl(cod)95>99:1 (Z)
2Me, H, TsTMSCHN2CpRuCl(cod)92>99:1 (Z)
3H, H, BocEthyl DiazoacetateCpRuCl(cod)88>99:1 (E)
4H, H, CbzEthyl DiazoacetateCpRuCl(cod)85>99:1 (E)

Data compiled from research on ruthenium-catalyzed epoxy-annulation of aza-alkynals. cdmf.org.br

Intramolecular Cyclopropanation of Diazoacetates

The intramolecular cyclopropanation of α-diazoacetates provides a direct pathway for the construction of the bicyclo[3.1.0]hexan-2-one structure. nih.gov This transformation has been extensively studied, with various transition metal complexes, including those of rhodium and ruthenium, being used as catalysts. nih.gov More recently, cobalt(II) complexes of D2-symmetric chiral porphyrins have emerged as effective metalloradical catalysts for the asymmetric intramolecular cyclopropanation of allyl α-diazoacetates. nih.gov These systems can produce bicyclic products with complete diastereocontrol and good enantiocontrol. nih.gov

EntrySubstrate (R)CatalystYield (%)Diastereomeric RatioEnantiomeric Excess (%)
1Phenyl[Co(P1)]92>99:175
24-Tolyl[Co(P1)]95>99:178
32-Tolyl[Co(P1)]94>99:172
44-Methoxyphenyl[Co(P1)]85>99:170

Data from studies on Co(II)-based metalloradical-catalyzed intramolecular cyclopropanation. nih.gov

Photochemical [2+1] Cycloadditions of Nucleophilic Carbenes

A catalyst-free approach to the synthesis of azabicyclo[3.1.0]hexanes involves the photochemical [2+1] cycloaddition of nucleophilic carbenes. Visible light irradiation of aroyl silanes tethered to an electron-deficient olefin leads to the generation of a singlet nucleophilic carbene, which then undergoes a rapid and highly stereospecific intramolecular [2+1] cycloaddition. nih.gov This method is operationally simple, often reaching completion in minutes, and avoids the need for exogenous catalysts or additives. nih.gov The reaction typically produces the exo-diastereoisomer exclusively. nih.gov

EntrySubstrate (Protecting Group, R)Wavelength (nm)Time (min)Yield (%)Diastereoselectivity
1Ts, CO2Me4271096exo only
2Ts, CO2Et4271095exo only
3Boc, CO2Me4271591exo only
4Cbz, CO2Me4271293exo only

Data based on findings from photochemical [2+1] cycloadditions of nucleophilic carbenes. nih.gov

Cycloaddition Reactions

Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of cyclic compounds. For the construction of the 3-azabicyclo[3.1.0]hexane skeleton, both intermolecular [3+2]-cycloadditions and carbene-mediated processes have been successfully employed.

[3+2]-Cycloaddition Reactions with Azomethine Ylides

The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile is a highly efficient method for constructing five-membered nitrogen-containing heterocycles, such as the pyrrolidine ring embedded within the 3-azabicyclo[3.1.0]hexane framework. rsc.orgthieme.de This reaction has been adapted to generate complex, polycyclic systems with a high degree of stereocontrol. nih.gov

The reaction of azomethine ylides with cyclopropenes provides a direct route to the 3-azabicyclo[3.1.0]hexane core. rsc.org This strategy leverages the high reactivity of the strained cyclopropene (B1174273) ring as a dipolarophile. Azomethine ylides, often generated in situ from the reaction of α-amino acids with carbonyl compounds, readily engage with various cyclopropene derivatives. nih.govbeilstein-journals.org

A simple and efficient one-pot, three-component method has been developed for synthesizing complex compounds featuring spiro-fused 11H-indeno[1,2-b]quinoxaline and azabicyclo[3.1.0]hexane moieties. rsc.org This reaction proceeds with good to high yields and excellent diastereoselectivity. rsc.org Similarly, stable azomethine ylides, such as the protonated form of Ruhemann's purple, react with both 3-substituted and 3,3-disubstituted cyclopropenes to afford bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields. beilstein-journals.org The reaction is highly chemo- and diastereoselective, even with cyclopropenes containing other multiple bonds. beilstein-journals.org

Recent studies have also explored the use of gem-difluorocyclopropenes in dipolar cycloaddition reactions with azomethine ylides, providing access to novel fluorine-containing 3-azabicyclo[3.1.0]hexanes. nih.gov

Table 1: Examples of [3+2]-Cycloaddition of Azomethine Ylides with Cyclopropenes

Azomethine Ylide Precursor Cyclopropene Product Yield (%) Diastereoselectivity
11H-indeno[1,2-b]quinoxalin-11-one + Sarcosine 3,3-Dimethyl-1-(4-nitrophenyl)cyclopropene Spiro[indenoquinoxaline-pyrrolizine] derivative 92% >99:1 dr
Ruhemann's purple (protonated) 3-Ethyl-3-methylcyclopropene Bis-spirocyclic 3-azabicyclo[3.1.0]hexane 72% High
Ruhemann's purple (protonated) 3-(But-3-en-1-yl)-3-methylcyclopropene Bis-spirocyclic 3-azabicyclo[3.1.0]hexane 69% High

Achieving high stereoselectivity is a critical aspect of synthesizing complex molecules like 3-azabicyclo[3.1.0]hexane analogues. In the context of [3+2]-cycloadditions, diastereofacial selectivity can be controlled by using chiral auxiliaries or catalysts. The first examples of diastereofacial selective 1,3-dipolar cycloaddition reactions involved chiral azomethine ylides. msu.edudocumentsdelivered.com

The reaction of a stable azomethine ylide with various 3-substituted and 3,3-disubstituted cyclopropenes has been shown to proceed with high diastereofacial selectivity. beilstein-journals.org For instance, the reaction with 3-ethyl-3-methylcyclopropene results in the formation of the corresponding cycloadduct with the bulkier ethyl group oriented exo relative to the azabicyclic system. This selectivity is attributed to the steric hindrance in the transition state, which favors the approach of the dipole from the less hindered face of the cyclopropene. beilstein-journals.org

Carbene-Mediated Cycloadditions

Carbene-mediated intramolecular cyclopropanation is another effective strategy for constructing the bicyclo[3.1.0]hexane ring system. acs.orgnih.gov This method typically involves the decomposition of a diazo compound, often catalyzed by a transition metal complex (e.g., rhodium or copper), to generate a carbene intermediate. This highly reactive species then undergoes an intramolecular reaction with a tethered alkene to form the cyclopropane ring.

A general approach for preparing functionalized bicyclo[3.1.0]hexanes involves a carbene-mediated intramolecular cyclopropanation of a corresponding diazo intermediate. acs.orgnih.gov This methodology allows for the diastereoselective introduction of various substituents. However, a competing [3+2] cycloaddition can predominate when the substituents are electron-withdrawing groups. acs.orgnih.gov Rhodium N-heterocyclic carbene complexes have also been used to catalyze a tandem hetero-[5+2] cycloaddition/Claisen rearrangement of vinylic oxiranes with alkynes, providing diastereoselective access to [3.1.0]bicyclic products. acs.org

Intramolecular Cyclization Strategies

Intramolecular reactions offer an efficient means of constructing bicyclic systems from acyclic precursors, often with high regio- and stereoselectivity.

Base-Promoted Intramolecular Additions of Alkenes

Base-promoted intramolecular cyclization provides a direct route to the 3-azabicyclo[3.1.0]hexane scaffold. mdpi.com This strategy is particularly effective for creating the fused aziridine-pyrrolidine ring system.

One efficient synthesis of 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane begins with the ring-opening of 2,5-dihydrofuran epoxide with p-toluenesulfonamide in the presence of a base like potassium carbonate (K2CO3), yielding a hydroxy sulfonamide intermediate. researchgate.net This intermediate is then converted to a mesylate. Subsequent treatment of the crude mesylate with a base, such as K2CO3 in acetonitrile, promotes intramolecular cyclization to furnish the final this compound product in good yield. researchgate.net

Table 2: Key Steps in Base-Promoted Intramolecular Cyclization

Step Reactants Reagents Product Yield (%)
1. Ring Opening 2,5-Dihydrofuran epoxide, p-Toluenesulfonamide K2CO3, BnEt3N+Cl−, Dioxane (±)-trans-4-Hydroxy-N-tosylpyrrolidin-3-ol 75%

This base-induced intramolecular spirocyclization has proven to be an efficient method for accessing the 3-azabicyclo[3.1.0]hexane scaffold found in various natural products. mdpi.com

Reductive Ring Closure Approaches for Branched Pyrrolidines

Reductive ring closure represents a powerful strategy for the synthesis of pyrrolidine-containing bicyclic systems. This approach typically involves the formation of a pyrrolidine ring from an acyclic or larger cyclic precursor through a reduction process that facilitates cyclization.

A notable example involves the enantiospecific synthesis of a 4-C-hydroxymethyl branched derivative of a glycosidase inhibitor, 1,4-dideoxy-1,4-imino-pentanol. researchgate.net This strategy is predicated on a double Henry reaction (nitro-aldol reaction) with formaldehyde, followed by a reductive ring closure. This sequence effectively constructs a highly functionalized, branched pyrrolidine core, which is a key structural component of analogues of 3-azabicyclo[3.1.0]hexane. researchgate.net While not directly yielding the 6-oxa variant, this methodology highlights the utility of reductive cyclization in creating substituted pyrrolidine rings that are foundational to the bicyclo[3.1.0]hexane framework.

More broadly, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams offers a general route to substituted pyrrolidines. acs.org This method uses Vaska's complex ([IrCl(CO)(PPh3)2]) and a silane (B1218182) reductant to form the azomethine ylide, which can then undergo a [3+2] dipolar cycloaddition. An intramolecular version of this reaction, starting with a suitable linear substrate, can produce tricyclic products, demonstrating the potential for this reductive approach to build complex, fused ring systems related to the azabicyclo[3.1.0]hexane skeleton. acs.org

Precursor TypeKey ReactionsResulting StructureRef.
NitrosugarsDouble Henry reaction, Reductive ring closureBranched 1,4-imino-pentanol derivatives researchgate.net
Tertiary Amides/LactamsIridium-catalyzed reductive azomethine ylide generation, [3+2] CycloadditionSubstituted pyrrolidines and polycyclic amines acs.org

Transformations from Other Heterocyclic Precursors

The conversion of pre-existing heterocyclic rings into the 3-azabicyclo[3.1.0]hexane system is another efficient synthetic avenue. This approach leverages the inherent reactivity of other heterocycles to construct the desired bicyclic structure.

A direct and efficient synthesis of this compound itself starts from 2,5-dihydrofuran epoxide. researchgate.net The synthesis involves the ring-opening of the epoxide with p-toluenesulfonamide in the presence of a base (K2CO3) and a phase-transfer catalyst (BnEt3N+Cl−). This step yields a key hydroxy sulfonamide intermediate. Subsequent mesylation of the hydroxyl group followed by an intramolecular cyclization under basic conditions affords the target molecule, this compound, in good yield. researchgate.net

Another innovative approach involves the skeletal rearrangement of more common heterocycles. For instance, a photo-promoted ring contraction of pyridines using a silylborane reagent has been developed to produce pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.govnih.gov This reaction proceeds through the formation of a 2-silyl-1,2-dihydropyridine intermediate, which undergoes a photo-induced 1,2-silyl migration to form a 3-silylazomethine ylide. A subsequent thermally allowed disrotatory ring-closing reaction furnishes the bicyclic product. nih.gov While this method yields a deoxygenated and unsaturated analogue, further functional group manipulation could potentially lead to derivatives of 3-oxa-6-azabicyclo[3.1.0]hexane.

Starting HeterocycleKey Reagents/ConditionsIntermediateProductRef.
2,5-Dihydrofuran epoxidep-Toluenesulfonamide, K2CO3; then MsCl, Pyridine; then K2CO3Hydroxy sulfonamide mesylateThis compound researchgate.net
PyridineSilylborane, Photo-irradiation2-Silyl-1,2-dihydropyridine, Vinylazomethine ylideN-Boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene osaka-u.ac.jpnih.govnih.gov

Recent Advances in Catalytic and Transition-Metal-Free Syntheses

Significant progress has been made in developing catalytic methods for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, encompassing both transition-metal-catalyzed and transition-metal-free approaches. researchgate.netnih.govbohrium.comexlibrisgroup.com These modern methods often provide high efficiency, selectivity, and functional group tolerance.

Transition-Metal-Catalyzed Syntheses: A variety of transition metals, including copper, gold, rhodium, and iridium, have been employed to catalyze the formation of the 3-azabicyclo[3.1.0]hexane ring system. bohrium.com Copper-mediated intramolecular cyclopropanation of N-allyl enamine carboxylates is a notable example. acs.org This reaction can be performed under two complementary sets of conditions: a CuBr-mediated aerobic system or a CuBr2-catalyzed system using PhIO2 as the oxidant. These reactions proceed through a proposed carbocupration of the alkene, followed by cyclization to form the 3-azabicyclo[3.1.0]hex-2-ene core. acs.org

Gold catalysis has also been applied to the intramolecular oxidative cyclopropanation of 1,6-enynes to generate related bicyclic structures. bohrium.com Furthermore, Cp*Ir(III) catalysts have been used for the diastereoselective cyclization of dicarbonyl cis-cyclopropanes with primary amines via an iterative aminative transfer hydrogenation process, yielding a range of substituted 3-azabicyclo[3.1.0]hexanes. researchgate.net

Transition-Metal-Free Syntheses: In a move towards more sustainable chemistry, several transition-metal-free methods have been developed. bohrium.com An iodine-mediated domino reaction starting from N-allyl enamines provides access to 3-azabicyclo[3.1.0]hex-2-enes. bohrium.com Another strategy involves the reaction of allylic amines with a bromoethylsulfonium salt under metal-free conditions to form the desired azabicyclo[3.1.0]hexane skeleton. bohrium.com Additionally, 1,3-dipolar cycloaddition reactions between azomethine ylides and cyclopropenes offer a powerful, metal-free route to construct this framework with high diastereoselectivity. beilstein-journals.org

Method TypeCatalyst/ReagentPrecursorsProduct TypeRef.
Transition-Metal-CatalyzedCopper (CuBr or CuBr2)N-allyl enamine carboxylates3-Azabicyclo[3.1.0]hex-2-enes bohrium.comacs.org
Transition-Metal-CatalyzedIridium (Cp*Ir(III))cis-Cyclopropane dicarbonyls, Primary aminesSubstituted 3-azabicyclo[3.1.0]hexanes researchgate.net
Transition-Metal-FreeIodineN-allyl enamines3-Azabicyclo[3.1.0]hex-2-enes bohrium.com
Transition-Metal-FreeNone (1,3-Dipolar Cycloaddition)Azomethine ylides, CyclopropenesSpiro-fused 3-azabicyclo[3.1.0]hexanes beilstein-journals.org

Stereochemical Aspects in the Synthesis and Reactions of 3 Tosyl 6 Oxa 3 Azabicyclo 3.1.0 Hexane

Absolute and Relative Stereochemical Determination

The definitive assignment of both relative and absolute stereochemistry in derivatives of 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the relative configuration of the bicyclic system. Proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) experiments are particularly informative. For instance, the cis or trans relationship of substituents on the cyclopropane (B1198618) ring relative to the five-membered ring can be established through NOE analysis.

X-ray Crystallography provides unambiguous proof of both the relative and absolute stereochemistry of crystalline derivatives. For example, the X-ray crystal structure of a related 3-azabicyclo[3.1.0]hexane derivative confirmed that the acetyl group is cis to the aromatic group introduced during the annulation reaction. bris.ac.uk This technique is invaluable for validating stereochemical assignments made by other methods.

Diastereoselective Synthesis and Control in Bicyclic Systems

The synthesis of this compound and its derivatives often proceeds with a high degree of diastereoselectivity, which is largely governed by the geometry of the starting materials and the reaction mechanism. Intramolecular cyclization reactions are a common strategy, where the stereochemistry of the acyclic precursor directs the formation of a specific diastereomer.

One effective method involves the reaction of allylic amines with α-substituted vinylsulfonium salts, which generates 3-azabicyclo[3.1.0]hexanes as single diastereoisomers. bris.ac.uk Similarly, the cyclopropanation of N-tosyl-2,5-dihydropyrrole with ethyl diazoacetate, catalyzed by dirhodium(II) complexes, can be controlled to selectively form either the exo- or endo-diastereomer. acs.org The choice of catalyst and reaction conditions plays a critical role in directing the stereochemical outcome. acs.org

A study on the synthesis of tetrasubstituted 6-oxa-3-azabicyclo[3.1.0]hexanes demonstrated that the reaction of an epoxyannulation substrate with various α-substituted vinylsulfonium salts proceeded in good yields to give the desired products. bris.ac.uk

Entryα-Substituted Vinylsulfonium SaltYield (%)Diastereomeric Ratio
1(E)-S,S-Dimethyl-S-(1-phenyl-2-(p-tolyl)vinyl)sulfonium tetraphenylborate (B1193919)63Single Diastereomer
2(E)-S-(1-(4-Methoxyphenyl)-2-(p-tolyl)vinyl)-S,S-dimethylsulfonium tetraphenylborate66Single Diastereomer
3(E)-S-(1-(4-Chlorophenyl)-2-(p-tolyl)vinyl)-S,S-dimethylsulfonium tetraphenylborate63Single Diastereomer

This table presents data on the diastereoselective synthesis of 1,5-disubstituted-3-tosyl-6-oxa-3-azabicyclo[3.1.0]hexanes, highlighting the high stereocontrol achieved. bris.ac.uk

Enantioselective Synthesis and Chiral Induction Approaches

The development of enantioselective routes to 3-azabicyclo[3.1.0]hexane scaffolds is of significant interest for the preparation of biologically active molecules. This is typically achieved through the use of chiral catalysts or chiral auxiliaries that can induce asymmetry during the key bond-forming steps.

A variety of transition metal catalysts, including those based on rhodium, iridium, palladium, silver, and gold, have been employed for the asymmetric synthesis of the 3-azabicyclo[3.1.0]hexane core. acs.orgresearchgate.netbeilstein-journals.org For example, a one-pot synthesis of chiral 3-azabicyclo[3.1.0]hexanes from allyl carbonates and propargyl amines has been reported. researchgate.net This process involves an amine-catalyzed allylic substitution followed by an enantioselective Pd(II)/Pd(IV)-mediated oxidative cyclization. researchgate.net The use of a chiral ligand, (P,R,R)-i-Pr-SPRIX, was crucial for achieving high enantioselectivity. researchgate.net

EntryProtecting Group (PG) on AmineYield (%)Enantiomeric Excess (ee, %)
1Tosyl (Ts)8589
2Boc7585
3Cbz6882

This table summarizes the results of an enantioselective one-pot synthesis of 3-azabicyclo[3.1.0]hexanes, demonstrating the influence of the nitrogen protecting group on the yield and enantioselectivity. researchgate.net

Another approach involves the use of chiral auxiliaries, where a chiral moiety is temporarily attached to the substrate to direct the stereochemical course of the reaction, and is subsequently removed.

Conformational Analysis and its Influence on Reactivity and Selectivity

The bicyclo[3.1.0]hexane skeleton is known to exist in a boat conformation. researchgate.netrsc.org This has been confirmed by X-ray diffraction studies and gas electron diffraction. researchgate.netnih.gov The five-membered ring in this system is considerably flattened compared to a simple cyclopentane (B165970) ring. rsc.org The rigid and conformationally constrained nature of the 3-azabicyclo[3.1.0]hexane framework is a key feature that influences its chemical properties.

In reactions involving the opening of the cyclopropane ring, the stereoelectronics of the breaking bond are influenced by its orientation within the rigid bicyclic framework. This conformational rigidity can be exploited to achieve high levels of stereocontrol in subsequent chemical transformations of the bicyclic core. The tosyl group on the nitrogen atom also plays a significant role in influencing the conformation and electronic properties of the molecule.

Synthetic Applications of 3 Tosyl 6 Oxa 3 Azabicyclo 3.1.0 Hexane and Its Derivatives

As Versatile Chiral Building Blocks and Synthetic Intermediates

3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane and its derivatives serve as versatile chiral building blocks in organic synthesis. The presence of the tosyl group provides stability and influences the reactivity of the molecule, while the bicyclic system offers a rigid framework for stereocontrolled transformations. These compounds are key intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals and natural product analogs. The inherent chirality of these building blocks allows for the enantioselective synthesis of target molecules, a critical aspect in modern drug discovery and development. The 3-azabicyclo[3.1.0]hexane framework is a recognized structural motif in a number of biologically active compounds, further highlighting the importance of its derivatives as synthetic intermediates.

Construction of Complex Molecular Architectures and Functionalized Scaffolds

The unique structural features of this compound and its derivatives have been exploited in the synthesis of a wide array of complex molecular structures. The strained three-membered ring and the pyrrolidine (B122466) core provide multiple reaction sites for functionalization and ring-opening reactions, leading to diverse molecular scaffolds.

Preparation of Unsaturated Amino Alcohols and Ethers

A significant application of derivatives of this compound is in the synthesis of unsaturated amino alcohols and ethers. Specifically, the organolithium-induced alkylative ring opening of N-sulfonyl-protected aziridinyl ethers, which share a similar structural motif, provides a powerful strategy for this transformation. semanticscholar.orgnih.govacs.org This reaction proceeds efficiently with a variety of organolithium reagents, offering a versatile route to these valuable synthetic intermediates. semanticscholar.orgnih.govacs.org The use of enantiopure aziridines allows for the synthesis of enantiopure unsaturated amino ethers, demonstrating the utility of these chiral building blocks in asymmetric synthesis. semanticscholar.orgnih.govacs.org

Organolithium ReagentProduct TypeReference
Various organolithiumsUnsaturated amino alcohols and ethers semanticscholar.orgnih.govacs.org
Enantiopure organolithiumsEnantiopure unsaturated amino ethers semanticscholar.orgnih.govacs.org

Access to Branched Pyrrolidines

While direct synthetic routes from this compound to branched pyrrolidines are not extensively detailed in the reviewed literature, the broader class of 3-azabicyclo[3.1.0]hexane derivatives are implicated in the synthesis of functionalized pyrrolidine systems. The ring-opening of the bicyclic system can lead to substituted pyrrolidines, and further functionalization can introduce branching. For instance, the reaction of 1-azabicyclo[3.1.0]hexane with various electrophiles yields a range of substituted pyrrolidines. nih.gov This suggests the potential for developing synthetic strategies from the title compound to access branched pyrrolidine scaffolds, which are important motifs in many biologically active compounds.

Formation of Epoxide-Fused 2-Methylenepyrrolidines

The synthesis of epoxide-fused 2-methylenepyrrolidines represents another synthetic application of related bicyclic systems, although direct examples starting from this compound are not prominent in the available literature. The epoxidation of N-substituted 2-azabicyclo[2.2.1]hept-5-en-3-ones has been shown to produce exo-selective epoxides. clockss.org An unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative has been reported to give access to novel 5-substituted 2-azabicyclo[3.1.0]hexanes, demonstrating the synthetic utility of epoxide rearrangements in forming this bicyclic system. researchgate.net These examples suggest the potential for manipulating the epoxide and aziridine (B145994) functionalities within the 3-azabicyclo[3.1.0]hexane framework to generate more complex fused systems like epoxide-fused 2-methylenepyrrolidines.

Synthesis of Spirocyclic Heterocycles, including Bis-Spirocyclic Derivatives

A well-documented application of the 3-azabicyclo[3.1.0]hexane framework is in the construction of spirocyclic and bis-spirocyclic heterocycles. beilstein-journals.orgnih.govacs.org These reactions often proceed via 1,3-dipolar cycloaddition reactions of azomethine ylides, generated in situ, with various dipolarophiles. beilstein-journals.orgnih.gov For instance, the reaction of cyclopropenes with a stable azomethine ylide derived from Ruhemann's purple has been developed to afford bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane in moderate to good yields and with high diastereofacial selectivity. beilstein-journals.orgnih.gov

This methodology has been shown to be effective with both 3-substituted and 3,3-disubstituted cyclopropenes. beilstein-journals.orgnih.gov The reaction conditions can be optimized by screening various solvents and temperatures to improve the yield of the desired cycloadducts. beilstein-journals.orgnih.gov

DipolarophileProductYield (%)DiastereoselectivityReference
1,2,3-TriphenylcyclopropeneBis-spirocyclic 3-azabicyclo[3.1.0]hexane70High nih.gov
3-Ethyl-substituted cyclopropene (B1174273)Bis-spirocyclic 3-azabicyclo[3.1.0]hexane72High beilstein-journals.org
Cyclopropenes with multiple bondsBis-spirocyclic 3-azabicyclo[3.1.0]hexane69-91High beilstein-journals.org

Development of Conformationally Constrained Analogues

The rigid 3-azabicyclo[3.1.0]hexane skeleton is an excellent template for the design and synthesis of conformationally constrained analogues of biologically important molecules, such as amino acids and peptides. acs.orgacs.orgmdpi.com By incorporating this bicyclic system, the conformational flexibility of the parent molecule is reduced, which can lead to enhanced biological activity and selectivity.

An example of this application is the synthesis of a novel conformationally constrained lysine (B10760008) analogue based on the 3-azabicyclo[3.1.0]hexane system. acs.orgacs.org The synthesis of this analogue was accomplished in a multi-step sequence, and the final product was appropriately protected for use in solid-phase peptide synthesis. acs.orgacs.org The characterization of these analogues often involves detailed spectroscopic analysis to confirm their structure and stereochemistry. acs.orgacs.org

Constrained AnalogueStarting MaterialKey Synthetic StepSpectroscopic DataReference
Lysine AnalogueKnown tricycle based on 3-aza-bicyclo[3.1.0]hexane systemMulti-step synthesis¹H NMR, ¹³C NMR, IR, MS, Anal. acs.orgacs.org
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid2-(bromomethyl)pyrrolidine hydrobromideCyclization with a lithium cationNot specified

Role in the Development of Novel Organic Reactions and Methodologies

The unique and strained structure of this compound and related azabicyclic compounds makes them valuable substrates for developing new synthetic reactions and methodologies. Their reactivity has been exploited to create efficient pathways to complex heterocyclic systems. nih.govresearchgate.net

Annulation Reactions for Fused-Epoxide Pyrrolidines: A significant methodological development involves the use of α-substituted vinylsulfonium salts as annulation reagents. bris.ac.uk In this methodology, the reaction of a β-amino ketone with an α-substituted vinylsulfonium salt leads to the formation of tetrasubstituted 6-oxa-3-azabicyclo[3.1.0]hexanes. This reaction constructs the fused-epoxide pyrrolidine ring system, a structure that is otherwise challenging to access, in a single step. The reaction proceeds in good yields with a variety of electron-rich and electron-deficient substituents on the vinylsulfonium salt. bris.ac.uk

Ring-Opening Reactions: The tosyl-activated aziridine and epoxide rings within the bicyclic system are susceptible to nucleophilic attack, leading to various ring-opened products. For instance, the related isomer, 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane, undergoes organolithium-induced alkylative ring-opening to provide unsaturated 1,2-amino alcohols. researchgate.netacs.org This reaction offers a strategic route to functionalized acyclic compounds that are versatile intermediates in organic synthesis.

Access to the 3-Azabicyclo[3.1.0]hexane Scaffold: The broader importance of the 3-azabicyclo[3.1.0]hexane scaffold has driven the development of numerous synthetic methods. nih.gov Transition-metal catalysis, particularly with rhodium and copper, has emerged as a powerful tool. acs.orgacs.org Dirhodium(II) complexes have been shown to catalyze the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate efficiently, even at very low catalyst loadings, to produce either the exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates with high diastereoselectivity. acs.org Similarly, copper-mediated intramolecular cyclopropanation of N-allyl enamine carboxylates provides a pathway to 3-azabicyclo[3.1.0]hex-2-enes, which can be further transformed. acs.org These catalytic systems represent significant methodological advancements for constructing this key heterocyclic motif.

Mechanistic Insights and Theoretical Investigations

Elucidation of Reaction Mechanisms

The formation and transformation of the 3-azabicyclo[3.1.0]hexane scaffold, the core of 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane, proceed through a variety of sophisticated reaction mechanisms. These mechanisms are often complex, involving multi-step sequences and the generation of highly reactive species.

One prominent pathway is the intramolecular cyclopropanation of N-allyl enamine carboxylates. This transformation can be induced by copper-mediated systems, which effectively promote a stepwise cyclopropanation via carbocupration of the alkene. acs.org Another approach involves the photochemical [2+1] cycloaddition of nucleophilic siloxy carbenes. In this catalyst-free method, visible light irradiation of sulfonamide-derived aroyl silanes containing an olefin tether generates a singlet nucleophilic carbene that undergoes rapid intramolecular cycloaddition to form the azabicyclo[3.1.0]hexane system. rsc.orgscispace.com The reaction is highly stereospecific, yielding the exo-isomer exclusively. scispace.com

1,3-Dipolar cycloaddition represents another key strategy. This mechanism involves the reaction of azomethine ylides with dipolarophiles like cyclopropenes. beilstein-journals.org The reaction leads to the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane with high diastereofacial selectivity. beilstein-journals.orgbeilstein-archives.org This cycloaddition is classified as an inverse electron-demand reaction. beilstein-archives.org

Reactions involving sulfur ylides also provide a route to the related 6-oxa-3-azabicyclo[3.1.0]hexane framework. A proposed mechanism suggests the concurrent formation of both the epoxide and pyrrole (B145914) rings through the intramolecular cyclization of a sulfonium (B1226848) ylide intermediate, which attacks an electrophilic carbonyl group. cdmf.org.br This key intermediate is formed in situ from the intermolecular addition of an α-aminocarbonyl derivative to a vinyl sulfonium salt. cdmf.org.br In some cases, the reaction pathway involves the protonation of a sulfur ylide intermediate followed by an SN2 displacement of the sulfonium group. bris.ac.uk

Furthermore, ruthenium-catalyzed reactions provide a stereoselective route through a [2+1] cycloaddition mechanism. The reaction of aza-alkynals with diazo compounds in the presence of a ruthenium catalyst is proposed to proceed through a ruthenium vinyl carbene intermediate, leading to an epoxy-annulation reaction that forms the bicyclic structure. cdmf.org.br

Finally, base-promoted intramolecular addition of vinyl cyclopropanecarboxamides offers a metal-free alternative. mdpi.com This reaction proceeds via an intramolecular spirocyclization of an alkylation subunit precursor, a method that has proven efficient for accessing the 3-azabicyclo[3.1.0]hexane scaffold. mdpi.com

Identification and Characterization of Reactive Intermediates (e.g., Carbenoids, Ylides)

The synthesis of this compound and its derivatives relies heavily on the generation and control of specific reactive intermediates. The nature of these intermediates dictates the reaction pathway and stereochemical outcome.

Azomethine Ylides : These 1,3-dipoles are crucial intermediates in the construction of the 3-azabicyclo[3.1.0]hexane ring system via [3+2] cycloaddition reactions. researchgate.net For instance, the stable azomethine ylide derived from the protonated form of Ruhemann's purple has been successfully used as a 1,3-dipole in cycloadditions with cyclopropenes. beilstein-journals.orgbeilstein-archives.org These ylides can also be generated in situ, for example, from the reaction of isatins and α-amino acids, and subsequently trapped by a dipolarophile to form spiro-fused bicyclic systems. mdpi.com

Sulfonium Ylides : These intermediates are key in epoxyannulation reactions that form the 6-oxa-3-azabicyclo[3.1.0]hexane structure. bris.ac.uk The reaction of α-substituted vinylsulfonium salts with suitable substrates can lead to the formation of a sulfur ylide intermediate. bris.ac.uk A proposed mechanism for the formation of the bicyclic system involves the intramolecular cyclization of this ylide onto a carbonyl group. cdmf.org.br

Carbenes and Carbenoids : Carbenoid species are central to cyclopropanation reactions. Dirhodium(II) catalysts are effective in reacting with ethyl diazoacetate to form rhodium carbenes, which then undergo cyclopropanation with N-Boc-2,5-dihydropyrrole. acs.org Ruthenium vinyl carbenes have been identified as key intermediates in the catalytic [2+1] cycloaddition of aza-alkynals with diazo compounds, leading to the formation of the epoxypyrrolidine core. cdmf.org.br More recently, visible light has been used to generate singlet nucleophilic siloxy carbenes from aroyl silanes. rsc.orgscispace.com These carbenes undergo intramolecular [2+1] cycloaddition with tethered olefins without the need for a metal catalyst, showcasing a distinct mode of reactivity. rsc.orgscispace.com

The identification and characterization of these intermediates are often accomplished through a combination of mechanistic experiments and computational studies. For example, the structure of cycloadducts formed from azomethine ylides has been confirmed by X-ray analysis, providing indirect evidence for the intermediate's role. beilstein-journals.orgbeilstein-archives.org

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the complex reaction mechanisms involved in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. These theoretical studies provide deep insights into reaction pathways, transition state geometries, and the origins of stereoselectivity.

DFT calculations have been extensively applied to study the 1,3-dipolar cycloaddition reactions of azomethine ylides with cyclopropenes. Using the M11/cc-pVDZ level of theory, researchers have elucidated the mechanism of these cycloadditions. beilstein-journals.orgbeilstein-archives.org The calculations revealed that these reactions are HOMOcyclopropene–LUMOylide controlled, classifying them as inverse electron-demand 1,3-dipolar cycloadditions. beilstein-journals.orgbeilstein-archives.org Furthermore, the calculated transition-state energies were found to be in full agreement with the experimentally observed high stereoselectivity of the reaction. beilstein-journals.orgbeilstein-journals.org

Theoretical calculations have also been crucial in explaining the controlled stereoselectivity observed in ruthenium-catalyzed [2+1] cycloadditions. The formation of either (Z)- or (E)-isomers can be rationalized by analyzing the transition states of the reactive ruthenium vinyl carbene intermediates. cdmf.org.br

In the study of reactions involving fluorinated analogs, computational methods were employed to elucidate the underlying mechanism for the unexpected formation of complex trifluorinated scaffolds. researchgate.net DFT has also been used to examine the possible mechanistic pathways—concerted versus stepwise—for related reactions, such as the reaction of methyl benzoate (B1203000) with ammonia (B1221849), by determining the structures and energies of the relevant transition states. researchgate.net

Reaction TypeComputational MethodKey FindingsReference
1,3-Dipolar CycloadditionDFT (M11/cc-pVDZ)Reaction is HOMOcyclopropene (B1174273)–LUMOylide controlled (inverse electron-demand). Calculated transition-state energies explain the observed high diastereoselectivity. beilstein-journals.orgbeilstein-archives.org
Ruthenium-Catalyzed [2+1] CycloadditionTheoretical CalculationsProvided a mechanistic rationale to explain the controlled (Z)- or (E)-stereoselectivity based on the nature of the diazo compound used. cdmf.org.br
Formation of Fluorinated ScaffoldsComputational StudiesUsed to elucidate the unexpected reaction mechanism leading to complex trifluorinated 3-azabicyclo[3.1.0]hexane derivatives. researchgate.net

Kinetic and Thermodynamic Studies of Transformations

While comprehensive quantitative kinetic and thermodynamic data for transformations involving this compound are not extensively documented in the literature, mechanistic studies provide qualitative insights into the kinetic and thermodynamic control of relevant reactions.

In the context of 1,3-dipolar cycloadditions for synthesizing the 3-azabicyclo[3.1.0]hexane core, DFT calculations have revealed that the reactions are under kinetic control. beilstein-archives.org This implies that the observed product distribution, particularly the high diastereoselectivity, is a result of the relative energies of the transition states leading to different stereoisomers, rather than the thermodynamic stability of the final products. beilstein-journals.orgbeilstein-archives.org

The concept of kinetic versus thermodynamic products has also been observed in reactions involving related sulfur-containing intermediates. For example, in a thioglycosylation reaction proceeding through a vinylogous Pummerer rearrangement, it was found that nucleophilic attack can be reversible. acs.org Under the reaction conditions, the initially formed kinetic α-addition product was observed to convert to the thermodynamically more stable γ-addition product over time. acs.org

Furthermore, the efficiency of catalytic processes, such as the dirhodium(II)-catalyzed cyclopropanation to form 3-azabicyclo[3.1.0]hexane-6-carboxylates, has been optimized by studying the effect of reaction parameters like temperature. It was found that for certain carbenes, increasing the temperature to 60-70 °C was optimal for achieving a high turnover number, indicating a kinetic dependence on temperature. acs.org However, in other cases, equilibration to a thermodynamic product can occur under the reaction conditions. escholarship.org These observations underscore the importance of carefully controlling reaction parameters to achieve the desired kinetic or thermodynamic outcome.

Advanced Research Perspectives and Future Directions

Innovations in Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis and transformation of the 3-azabicyclo[3.1.0]hexane framework are critically dependent on catalysis. Future research is increasingly focused on developing novel catalytic systems that offer superior efficiency, stereoselectivity, and lower environmental impact.

Transition-Metal Catalysis: Dirhodium(II) catalysts have proven effective for the cyclopropanation of N-protected 2,5-dihydropyrroles and related olefins with diazoacetates to form the 3-azabicyclo[3.1.0]hexane core. nih.govacs.orgacs.org A significant innovation lies in the development of high-turnover dirhodium(II) catalysts that can operate at very low loadings (<0.001 mol %), a feat previously challenging for simple acceptor carbenes like ethyl diazoacetate. nih.govacs.org By selecting the appropriate rhodium catalyst, such as Rh₂(OAc)₄ or Rh₂(oct)₄, and tuning the reaction conditions, it is possible to selectively synthesize either the exo- or endo-diastereomer of the resulting bicyclic ester. nih.govacs.org

Palladium catalysis is pivotal for the subsequent transformations of the aziridine (B145994) ring. bohrium.com Palladium(0) complexes can catalyze the isomerization of N-tosylaziridines into N-sulfonyl ketimines, a transformation that proceeds via oxidative addition of the aziridine to the metal center. nih.gov Furthermore, palladium catalysts are instrumental in domino ring-opening/carboxamidation reactions of N-tosyl aziridines with reagents like 2-iodothiophenols to create more complex heterocyclic systems. documentsdelivered.comacs.org Future work will likely focus on designing ligands that enhance the regioselectivity of these ring-opening reactions and expand their scope. acs.org

Lewis Acid Catalysis: Lewis acids play a crucial role in activating the aziridine ring of the bicyclic system towards nucleophilic attack. iwu.edu The coordination of a Lewis acid to the oxygen of the tosyl group or the oxygen atom within the oxabicyclo core enhances the electrophilicity of the aziridine carbons, facilitating ring-opening. researchgate.net Cooperative catalysis, using a combination of two different Lewis acids (e.g., a chiral (salen)Co complex and an achiral Ti(IV) cocatalyst), has emerged as a sophisticated strategy for achieving high enantioselectivity in reactions such as the fluoride (B91410) ring-opening of meso-aziridines. ucla.edu Research in this area will explore a broader range of chiral and achiral Lewis acid combinations to control the stereochemical outcome of reactions involving 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane.

Photocatalysis: A burgeoning area of research is the use of visible-light photocatalysis for the synthesis and functionalization of heterocycles. chim.itmdpi.comacs.orgrsc.org This strategy employs photocatalysts (such as organic dyes or transition metal complexes) that, upon light absorption, can initiate chemical reactions through electron or energy transfer. chim.it While direct application to this compound is still nascent, the potential to use light to generate radical intermediates for novel cyclization or ring-opening pathways represents a significant future direction. mdpi.com

Catalyst TypeReactionKey Innovations & Advantages
Dirhodium(II) Intramolecular CyclopropanationHigh turnover numbers, very low catalyst loadings (<0.005 mol%), diastereoselective control (exo vs. endo). nih.govacs.org
Palladium(0) Isomerization, Ring-OpeningMild reaction conditions, tolerance of various functional groups, access to novel domino reactions. nih.govacs.org
Lewis Acids Ring-OpeningActivation of the aziridine ring, stereospecific transformations, potential for cooperative catalysis for enantioselectivity. iwu.eduucla.edursc.org
Photocatalysts Heterocycle SynthesisUse of visible light as a sustainable energy source, generation of radical intermediates for novel transformations. chim.itrsc.org

Exploration of Novel Reactivity Modes and Transformations

The inherent strain in the fused aziridine and epoxide rings of this compound makes it a versatile intermediate for accessing diverse molecular architectures. Research is actively exploring reactivity beyond simple nucleophilic ring-opening.

One such novel transformation is the palladium-catalyzed isomerization of N-tosylaziridines to form N-tosylketimines. nih.gov This reaction is significant as it represents one of the first examples of a Pd(0)-mediated oxidative addition to an aziridine that does not proceed through an allylpalladium intermediate. nih.gov This opens up new synthetic pathways from the bicyclic core.

Domino reactions that leverage the sequential reactivity of the strained rings are a major focus. For instance, a one-pot process involving the ring-opening of an N-tosyl aziridine with a nucleophile, followed by a palladium-catalyzed intramolecular carboxamidation, has been developed to synthesize complex 1,4-benzothiazepin-5-ones. acs.org The systematic evaluation of ring-opening reactions on fused bicyclic N-aryl aziridines has shown that exquisite regioselectivity can be achieved under various conditions, though predicting the site of attack can be challenging compared to standard aziridines. nih.gov Future work will aim to elucidate the factors governing this selectivity and apply them to the oxa-variant.

The expansion of the aziridine ring is another promising area. Lewis acid-catalyzed reactions of aziridine-2-carboxylates with isocyanates can proceed stereospecifically to yield imidazolidin-2-ones, demonstrating a pathway for constructing larger heterocyclic systems from the bicyclic precursor. rsc.org

Integration with Flow Chemistry and High-Throughput Synthesis

The integration of synthetic routes with continuous flow technology offers significant advantages in terms of safety, efficiency, scalability, and process control. The synthesis of aziridines, which can be hazardous intermediates, is particularly well-suited to flow chemistry.

Recent advances have demonstrated the synthesis of various aziridines and related bicyclic heterocycles, such as 1,3-diazabicyclo[3.1.0]hexane derivatives, using flow processes, including photocatalytic methods. sci-hub.se A key development relevant to the synthesis of the 3-azabicyclo[3.1.0]hexane core is the generation of diazo compounds in flow. nih.govacs.org This approach mitigates the risks associated with the accumulation of explosive diazo intermediates, allowing for their safe, on-demand generation and immediate use in subsequent rhodium-catalyzed cyclopropanation reactions. acs.org

Computational Design and Prediction of New Derivatives and Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of complex molecules like this compound.

DFT calculations are being used to elucidate the mechanisms of catalytic reactions involving related bicyclic systems. For example, computational studies have been employed to understand the regioselectivity of palladium-catalyzed ring-opening cross-coupling reactions of aziridines. acs.org These studies can analyze the transition state energies for different pathways (e.g., attack at the C2 vs. C3 position of the aziridine), explaining the experimentally observed outcomes and guiding the design of more selective catalysts. acs.org

Similarly, computational methods have been applied to study the ring-opening of related 3-oxa-1-azabicyclo[3.1.0]hexan-2-ones. researchgate.net By modeling the reaction with different nucleophiles and in various solvents, researchers can predict whether the reaction will favor the formation of an aminomethyl oxazolidinone or an aziridinyl urea, helping to identify conditions that lead to a single desired product. researchgate.net

Future applications in this area will involve the in silico design of new derivatives of this compound with tailored electronic and steric properties. By modeling the interactions of these virtual compounds with catalysts or biological targets, researchers can prioritize the synthesis of the most promising candidates, accelerating the discovery of new reactions and bioactive molecules. mdpi.com

Sustainable and Green Chemical Syntheses of Bicyclic Heterocycles

The principles of green chemistry are increasingly guiding the development of synthetic methodologies for heterocyclic compounds. Key goals include maximizing atom economy, using renewable resources, minimizing waste, and employing safer solvents and reaction conditions.

The development of highly efficient catalytic systems with low catalyst loadings, as seen with dirhodium(II) catalysts, is a prime example of a greener approach, as it reduces the consumption of precious and often toxic heavy metals. nih.govacs.org Furthermore, designing reactions that proceed with high stereoselectivity avoids the need for chiral separations and the waste associated with discarding unwanted isomers.

The use of visible-light photocatalysis represents a significant step towards sustainable synthesis. rsc.org By harnessing the energy of light, these reactions can often be conducted at ambient temperature, reducing the energy input required for heating. This approach aligns with the goal of developing more environmentally friendly processes. chim.it

Multi-component reactions (MCRs) and domino reactions are inherently green as they combine several synthetic steps into a single operation, reducing solvent use, purification steps, and waste generation. acs.org The synthesis of 1,4-benzothiazepin-5-ones from N-tosyl aziridines is an example of such an efficient domino process. acs.org Future research will focus on developing new MCRs and domino sequences starting from this compound to build molecular complexity in an atom-economical fashion. The exploration of benign solvents, such as water or bio-based solvents, and solvent-free reaction conditions will also be a priority in the sustainable synthesis of these important bicyclic heterocycles.

Q & A

Q. What are the key synthetic strategies for constructing the 3-azabicyclo[3.1.0]hexane core in 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane?

The core bicyclic scaffold is commonly synthesized via palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, achieving high diastereoselectivity and yields . Transition-metal-free approaches, such as base-mediated cyclization of enynes, are also reported, enabling simultaneous formation of both rings . For the oxa variant, oxidation and epoxidation strategies (e.g., using KMnO₄ or CrO₃) are critical for introducing the oxygen atom .

Q. How does the Tosyl group influence reactivity and functionalization of the bicyclic scaffold?

The Tosyl (p-toluenesulfonyl) group acts as a protective and directing group for the nitrogen atom, stabilizing intermediates during cyclopropanation . It facilitates nucleophilic substitutions by enhancing electrophilicity at adjacent carbons, enabling regioselective derivatization (e.g., amine or alcohol substitutions) . Removal under acidic or reductive conditions allows further functionalization .

Q. What spectroscopic techniques confirm the structure and purity of this compound?

1H/13C NMR resolves ring strain effects (e.g., cyclopropane proton splitting) and Tosyl group signals (aromatic protons at ~7.5 ppm) . X-ray crystallography confirms the boat conformation of the bicyclo system and spatial arrangement of substituents . High-resolution mass spectrometry (HRMS) validates molecular formula, especially for oxygenated analogs .

Advanced Research Questions

Q. How is diastereoselectivity controlled during cyclopropanation to synthesize 3-azabicyclo[3.1.0]hexane derivatives?

Diastereoselectivity depends on catalyst choice (e.g., Pd vs. Ru) and ligand design. Palladium catalysts with bulky phosphine ligands favor endo transition states, reducing steric clashes and enhancing selectivity . Solvent polarity and temperature further modulate reaction pathways—aprotic solvents like THF improve yields by stabilizing intermediates .

Q. What mechanistic insights explain transition-metal-catalyzed reactions involving this scaffold?

Pd-catalyzed cyclopropanation proceeds via carbene transfer from N-tosylhydrazones to alkenes, forming a metallocycle intermediate that undergoes reductive elimination to yield the bicyclic product . Computational studies suggest that π-backbonding between the metal and carbene stabilizes the transition state, explaining high stereocontrol .

Q. How do computational models predict conformational stability in the bicyclo[3.1.0]hexane system?

Density functional theory (DFT) calculations reveal that the boat conformation minimizes ring strain, with energy barriers <5 kcal/mol for interconversion between puckered states . Substituents like Tosyl or oxa groups increase rigidity, as shown in molecular dynamics simulations .

Q. What challenges arise in functionalizing the cyclopropane ring, and how are they addressed?

Ring strain and steric hindrance limit traditional substitution. Strategies include:

  • Cycloadditions : Strain-driven (3+2) annulations with cyclopropenes yield spirocyclic derivatives .
  • Nucleophilic ring-opening : Epoxide intermediates react with amines or thiols under acidic conditions .
  • Photoredox catalysis : Radical-mediated functionalization avoids destabilizing the bicyclic core .

Q. How does the 6-oxa moiety affect reactivity compared to non-oxygenated analogs?

The oxygen atom increases electron density at the fused ring, enhancing susceptibility to electrophilic attacks (e.g., epoxide formation) . It also alters solubility and hydrogen-bonding capacity, impacting biological activity—e.g., oxa derivatives show improved binding to enzyme active sites compared to purely hydrocarbon analogs .

Q. What advancements in transition-metal-free systems enable scalable synthesis?

Base-mediated enyne cyclizations (e.g., using KOtBu) avoid costly metals and simplify purification. These methods achieve >80% yields for 3-azabicyclo[3.1.0]hexane derivatives, with tunable regiochemistry via substituent positioning . Microwave-assisted reactions further reduce reaction times .

Q. What biological activities are reported for 3-azabicyclo[3.1.0]hexane derivatives, and how is SAR studied?

Derivatives exhibit antimicrobial (Trovafloxacin) and triple reuptake inhibition (SERT/NET/DAT targeting) activities . SAR studies systematically vary substituents (e.g., aryl, alkoxyalkyl groups) to optimize potency and selectivity. For example, 6-aryl substitutions enhance blood-brain barrier penetration, critical for CNS-targeting drugs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.